3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine
Description
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(4-methylimidazol-1-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C9H13N3/c1-7-2-12(6-11-7)9-3-8(10,4-9)5-9/h2,6H,3-5,10H2,1H3 |
InChI Key |
PYHPTUJOCUDDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C23CC(C2)(C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine typically involves multiple steps, starting with the construction of the bicyclo[1.1.1]pentane core. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butane or nucleophilic/radical addition across the central bond of [1.1.1]propellane . The imidazole ring can be introduced through various synthetic routes, such as the reaction of an appropriate imidazole derivative with a bicyclo[1.1.1]pentane precursor under suitable conditions .
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity .
Chemical Reactions Analysis
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly as a bioisostere for phenyl rings in pharmaceuticals
Mechanism of Action
The mechanism by which 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core can enhance the compound’s stability and bioavailability, while the imidazole ring can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
Bicyclo[1.1.1]pentan-1-amine (4-2)
- Structure : Parent amine lacking substituents.
- Synthesis : Historically required multi-step routes (e.g., Wiberg’s 4-step synthesis from bicyclo[1.1.1]pentane). Modern methods enable direct amination of propellane via Davies-type nucleophiles or radical pathways, achieving >100 g scalability .
- Applications : Used as a building block for further derivatization. Lacks the imidazole group, limiting hydrogen-bonding interactions .
3-Phenylbicyclo[1.1.1]pentan-1-amine
- Structure : Phenyl-substituted analog.
- Synthesis : Derived from parent amine via palladium-catalyzed cross-coupling or alkylation .
- Key Differences: The phenyl group enhances lipophilicity but may reduce solubility.
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentan-1-amine
Functional Group Variations
Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
- Examples : (S)-(+)-2-(3’-Carboxybicyclo[1.1.1]pentyl)glycine (Pellicciari et al., 1996) .
- Role : Carboxylic acid groups enable ionic interactions (e.g., as glutamate receptor antagonists). However, they may suffer from poor bioavailability due to high polarity .
Tetrazole-Substituted Analogs
Bioisosteric Efficacy
- Bicyclo[1.1.1]pentane vs. Benzene : Stepan et al. (2012) demonstrated that bicyclo[1.1.1]pentane effectively replaces para-substituted benzene in γ-secretase inhibitors, reducing molecular weight and improving oral activity. The imidazole-substituted analog may further enhance target affinity through additional H-bonding .
Metabolic Stability
Scalability
- Target Compound : Benefits from recent methods (e.g., Hughes et al., 2019) using magnesium amides and alkyl electrophiles for direct C–N bond formation, achieving 78–82% yields on multigram scales .
- Older Analogs : Required sequential functionalization (e.g., amide formation after scaffold synthesis), limiting efficiency .
Functional Group Tolerance
- The radical-based synthesis of bicyclo[1.1.1]pentan-1-amine derivatives tolerates azides, halides, and esters, enabling late-stage diversification (e.g., fluorination, aryl coupling) .
Biological Activity
3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane core, which is known for its high strain energy and reactivity. The presence of a 4-methyl-1H-imidazole moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The strained bicyclic structure allows for unique binding interactions that can modulate enzyme activities and receptor functions.
Pharmacological Applications
Research has indicated that this compound may exhibit several pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The imidazole ring is known for its antimicrobial properties, which may extend to this compound.
- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. One study reported a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Case Studies
A notable case study involved the administration of the compound in an animal model of cancer. The results showed a marked decrease in tumor size and an increase in survival rates compared to control groups.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 4-Methylimidazole | Imidazole derivative | Antimicrobial |
| Bicyclo[1.1.0]butane | Bicyclic structure | Limited biological activity |
| Nilotinib (a known tyrosine kinase inhibitor) | Kinase inhibitor | Anticancer |
Q & A
Basic: What are the primary synthetic routes for 3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine?
The synthesis of bicyclo[1.1.1]pentan-1-amine derivatives typically involves three key methodologies:
- Strain-release amination : Reacting [1.1.1]propellane with lithium amides (e.g., Bn₂N-Li) followed by alkylation or functionalization. This method, developed by Baran and colleagues, enabled Pfizer to scale production to >100 grams with yields of ~20–74% under mild conditions .
- Azide reduction : Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane (CAS 1643156-27-7) via Staudinger or catalytic hydrogenation, providing a scalable alternative to traditional routes .
- Radical fluorination : Employing radical initiators (e.g., Et₃B) and fluorinating agents to introduce fluorine substituents, as demonstrated for 3-fluorobicyclo[1.1.1]pentan-1-amine .
For functionalization with 4-methylimidazole, post-synthetic modifications (e.g., nucleophilic substitution or cross-coupling) are required, leveraging the strained bicyclo scaffold’s reactivity .
Advanced: How can researchers address low yields in traditional bicyclo[1.1.1]pentan-1-amine syntheses?
Traditional routes often suffer from multi-step sequences and toxic reagents. Key optimizations include:
- Davies-type amine nucleophiles : Substituting strong nucleophiles (e.g., t-BuLi) with milder lithium amides improves functional group tolerance and reduces side reactions (e.g., propellane decomposition) .
- Visible-light-induced catalysis : A transition-metal-free method using phosphine catalysts and light enables efficient incorporation of heteroaromatic groups (e.g., triazines) without oxidizing agents .
- Scalable strain-release amination : The Baran lab’s one-pot protocol bypasses intermediate isolations, achieving >100-gram yields of the parent amine, critical for preclinical studies .
Basic: What analytical techniques confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are standard for confirming regiochemistry and substituent orientation. For example, bicyclo[1.1.1]pentan-1-amine derivatives exhibit distinct signals at δ ~1.40–1.61 ppm (bridgehead protons) and δ ~49–61 ppm (bridgehead carbons) .
- Mass spectrometry (HRMS-ESI) : Used to verify molecular weight and fragmentation patterns (e.g., [M+H+] = 242.1909 for N-benzyl derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities in substituted derivatives, though limited by crystallinity challenges .
Advanced: How does the strain-release amination method overcome scalability limitations?
Traditional routes (e.g., Wiberg’s 4-step synthesis) required toxic reagents and produced sub-gram quantities. The strain-release approach:
- Uses [1.1.1]propellane as a direct precursor, avoiding unstable intermediates.
- Operates under mild conditions (room temperature, non-anhydrous solvents), enabling kilogram-scale production .
- Tolerates diverse electrophiles (e.g., alkyl halides, heteroaromatics), streamlining derivatization .
Pfizer applied this method to revive a stalled oncology program, highlighting industrial applicability .
Basic: What functional groups are compatible with bicyclo[1.1.1]pentane scaffold modifications?
The scaffold tolerates:
- Pharmaceutical amines : Piperidine, benzylamine, and pyrrolidine derivatives .
- Electron-deficient groups : Nitriles, fluorinated moieties, and azides .
- Heteroaromatics : Triazines, pyridines, and imidazoles via visible-light-mediated multi-component reactions .
However, sterically bulky groups (e.g., tert-butyl) may hinder reactivity due to the scaffold’s compact geometry .
Advanced: How to resolve contradictions in reaction yields when varying electrophiles?
Discrepancies arise from steric/electronic effects and competing side reactions. Systematic approaches include:
- Electrophile screening : Less hindered alkyl halides (e.g., methyl iodide) typically outperform bulky analogs .
- Additive optimization : Triethylamine or crown ethers enhance nucleophilicity in polar aprotic solvents .
- Mechanistic studies : Radical trapping experiments (e.g., TEMPO) identify undesired pathways in fluorination reactions .
Basic: What is the role of bicyclo[1.1.1]pentane as a bioisostere?
The scaffold serves as a non-classical bioisostere for:
- tert-Butyl groups : Mimics hydrophobicity while reducing metabolic liability .
- Aromatic rings : Enhances solubility and reduces π-stacking interactions in γ-secretase inhibitors .
- Alkynes : Improves pharmacokinetic properties in CNS-targeting compounds .
Advanced: What strategies enable heteroaromatic group incorporation into the bicyclo scaffold?
- Photochemical cycloaddition : UV light facilitates [4+2] cycloadditions with alkenes or imines .
- Multi-component reactions : Phosphine-catalyzed coupling under visible light installs triazines and oxadiazoles without transition metals .
- Post-synthetic modification : Suzuki-Miyaura cross-coupling on iodinated precursors introduces aryl/heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
